2,2,2-Trifluoro-1-(1-isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(1-isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one is an organic compound characterized by the presence of trifluoromethyl and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1-isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one typically involves the reaction of 1-isopropyl-3,5-dimethyl-1H-pyrazole with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(1-isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-(1-isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1-isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A fluoroalcohol used as an organic solvent.
1-Trifluoroacetyl piperidine: A compound with similar trifluoromethyl and ketone functionalities.
Uniqueness
The combination of these functional groups can enhance the compound’s reactivity and interaction with biological targets, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H13F3N2O |
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Molecular Weight |
234.22 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H13F3N2O/c1-5(2)15-7(4)8(6(3)14-15)9(16)10(11,12)13/h5H,1-4H3 |
InChI Key |
SCLJWFRIHFNHLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)C(=O)C(F)(F)F |
Origin of Product |
United States |
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